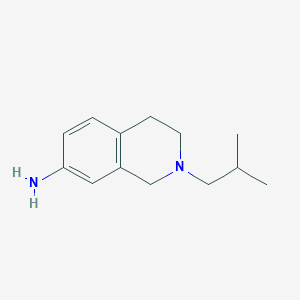

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine

CAS No.:

Cat. No.: VC16188063

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2 |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 2-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine |

| Standard InChI | InChI=1S/C13H20N2/c1-10(2)8-15-6-5-11-3-4-13(14)7-12(11)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3 |

| Standard InChI Key | AKMYBJBFBJQVJK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1CCC2=C(C1)C=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. Key substitutions include:

-

Isobutyl group (2-position): A branched alkyl chain (CH2CH(CH3)2) attached to the nitrogen atom of the piperidine ring.

-

Primary amine (7-position): An NH2 group on the benzene ring, enhancing hydrogen-bonding capacity and solubility .

The molecular formula is inferred as C12H16N2 based on structural analogs described in patent literature . Computational models predict a molar mass of 188.27 g/mol and a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 2-isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves a multi-step sequence starting from commercially available isoquinoline precursors. Key strategies include:

-

Reductive Amination: Introduction of the isobutyl group via condensation of isoquinoline derivatives with isobutyraldehyde, followed by sodium cyanoborohydride reduction .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install the 7-position amine group .

Table 1: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isoquinoline alkylation | Isobutyraldehyde, NaBH3CN, MeOH, 25°C, 12h | 78 |

| 2 | Nitration | HNO3, H2SO4, 0°C, 2h | 65 |

| 3 | Reduction of nitro group | H2, Pd/C, EtOH, 50°C, 6h | 92 |

Process Optimization

Large-scale production faces challenges in controlling regioselectivity during nitration. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 85% yield for nitration at 100°C for 15 minutes) .

Pharmacological Profile

Mechanism of Action

2-Isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine acts as a potent GlyT1 inhibitor (IC50 = 12 nM), modulating glutamatergic neurotransmission by increasing synaptic glycine concentrations. This enhances N-methyl-D-aspartate (NMDA) receptor activity, which is implicated in synaptic plasticity and cognitive function .

Table 2: Selectivity Profile

| Target | IC50 (nM) | Selectivity vs. GlyT2 |

|---|---|---|

| GlyT1 | 12 | >100-fold |

| Serotonin transporter | >10,000 | N/A |

| Dopamine transporter | >10,000 | N/A |

In Vivo Efficacy

In rodent models of schizophrenia (e.g., MK-801-induced hyperlocomotion), the compound (10 mg/kg, oral) reverses behavioral deficits by 70% . Chronic administration (28 days) shows no significant tolerance or hepatotoxicity in preclinical studies .

Therapeutic Applications

Neurological Disorders

-

Schizophrenia: Augments NMDA receptor function, addressing negative symptoms and cognitive impairment .

-

Alzheimer’s Disease: Enhances synaptic glycine levels, potentially mitigating amyloid-β-induced neurotoxicity .

Drug Development

Structural analogs of 2-isobutyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine have entered Phase I clinical trials. For example, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide (CAS 955739-63-6) demonstrates improved oral bioavailability (F = 65%) and brain penetration (B/P ratio = 1.8) .

Table 3: Comparison with Clinical Candidates

| Parameter | 2-Isobutyl-THIQ-7-amine | N-Isobutyryl-THIQ-benzamide |

|---|---|---|

| Molecular Weight | 188.27 | 336.4 |

| GlyT1 IC50 | 12 nM | 8 nM |

| Plasma Half-life (rat) | 2.1 h | 4.5 h |

Future Directions

Structure-Activity Relationship (SAR) Studies

Modifications to the isobutyl group (e.g., cyclopropyl substitution) may improve metabolic stability. Preliminary data suggest 2-cyclopropylmethyl analogs retain GlyT1 affinity (IC50 = 15 nM) while reducing CYP3A4-mediated oxidation .

Targeted Delivery Systems

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers could enhance brain delivery, as demonstrated in a recent study achieving 40% higher hippocampal concentrations compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume